molecular formula C19H22ClN B12626601 C19H22ClN

C19H22ClN

Cat. No.: B12626601
M. Wt: 299.8 g/mol
InChI Key: RXSMVULHZSNEQK-UHFFFAOYSA-M
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Description

. It is a tricyclic antidepressant used primarily in the treatment of depression and other mood disorders. This compound is characterized by its complex structure, which includes a dibenzocycloheptene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Protriptyline Hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of dibenzocycloheptene with a methylamine derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Protriptyline Hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Protriptyline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .

Scientific Research Applications

Protriptyline Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Protriptyline Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, two key neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their mood-elevating effects. The compound primarily targets the central nervous system, where it modulates neurotransmitter activity to alleviate symptoms of depression .

Comparison with Similar Compounds

  • Amitriptyline Hydrochloride
  • Nortriptyline Hydrochloride
  • Imipramine Hydrochloride

Comparison: Protriptyline Hydrochloride is unique among tricyclic antidepressants due to its specific chemical structure and pharmacological profile. Unlike other similar compounds, it has a higher affinity for norepinephrine reuptake inhibition, making it particularly effective in treating certain types of depression. Additionally, its side effect profile may differ, with some patients experiencing fewer sedative effects compared to other tricyclic antidepressants .

Properties

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

7a,9,9-trimethyl-8,10-dihydro-7H-naphtho[1,2-f]isoindol-9-ium;chloride

InChI

InChI=1S/C19H22N.ClH/c1-19-11-15-9-8-14-6-4-5-7-17(14)18(15)10-16(19)12-20(2,3)13-19;/h4-10H,11-13H2,1-3H3;1H/q+1;/p-1

InChI Key

RXSMVULHZSNEQK-UHFFFAOYSA-M

Canonical SMILES

CC12CC3=C(C=C1C[N+](C2)(C)C)C4=CC=CC=C4C=C3.[Cl-]

Origin of Product

United States

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